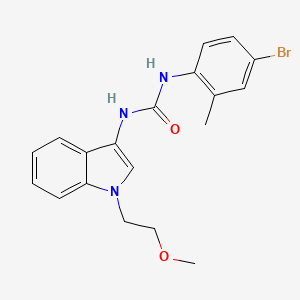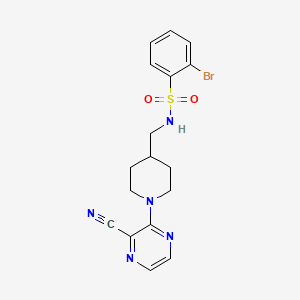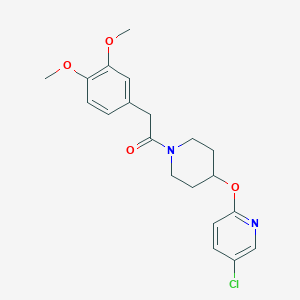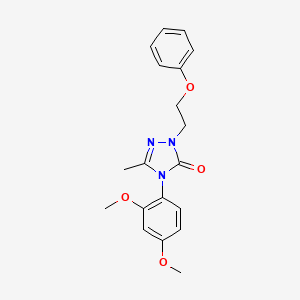
Boc-4-(phenoxy)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-4-(phenoxy)-L-phenylalanine” is a compound that contains a Boc (tert-butoxycarbonyl) protecting group. The Boc group is commonly used in organic synthesis to protect amines . The compound also seems to contain a phenoxy group and a phenylalanine residue, which are common in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, Boc-group protection is a well-known procedure in peptide synthesis . The Boc group can be introduced to the amine under mild conditions and can be removed by acidolysis .
Chemical Reactions Analysis
The Boc group in “this compound” can undergo various reactions. For instance, it can be removed under acidic conditions . The compound might also participate in reactions involving the phenylalanine residue or the phenoxy group.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For instance, compounds with a Boc group generally have good stability and are resistant to basic conditions .
Scientific Research Applications
1. Biochemical Research
- Modification of tRNAs : Boc-protected derivatives of phenylalanine analogs are used in biochemical research, notably in the modification of tRNAs. Baldini et al. (1988) demonstrated the use of a Boc-protected derivative in acylating adenosine-based compounds, which led to the preparation of biologically active misaminoacylated tRNA in E. coli. This has implications for understanding and manipulating protein synthesis (Baldini et al., 1988).
2. Peptide Synthesis and Modifications
- Native Chemical Ligation : Crich and Banerjee (2007) explored the synthesis of a Boc-protected amino acid for native chemical ligation in peptides. This method is crucial for peptide synthesis and for understanding protein interactions (Crich & Banerjee, 2007).
- Synthesis of Amino Acid Analogues : Hartman and Halczenko (1991) reported the synthesis of N-Boc-4-Aminomethyl-L-phenylalanine, showcasing the versatility of Boc-protected phenylalanine derivatives in creating novel amino acids for various applications (Hartman & Halczenko, 1991).
- FRET Cassettes and DNA Sequencing : Nampalli et al. (2002) utilized a Boc-protected tri-functional amino acid in designing FRET cassettes and DNA sequencing terminators. This highlights the application in genomic research and DNA analysis (Nampalli et al., 2002).
3. Material Science and Polymer Chemistry
- Polymer Synthesis : Kumar et al. (2012) reported the polymerization of methacrylate containing amino acid-based chiral monomers, including Boc-L-phenylalanine. This research is significant for developing new materials with specific properties (Kumar et al., 2012).
4. Medical and Therapeutic Applications
- Modeling Boron Neutron Capture Therapy : Perry et al. (2020) characterized the interaction of 4-borono-L-phenylalanine with DNA, demonstrating its potential use in Boron Neutron Capture Therapy, a type of radiation therapy (Perry et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (Boc) group is often used in organic chemistry for protection of amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . .
Biochemical Pathways
The compound might be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Boronic acids and their esters, which this compound might be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQWSYPQAZKEO-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)



![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)





![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)